7-Chlorocinnoline

Description

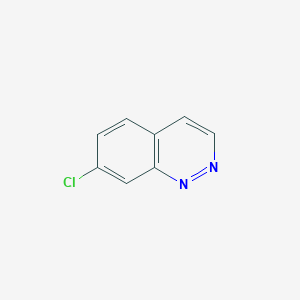

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chlorocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2/c9-7-2-1-6-3-4-10-11-8(6)5-7/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPXKWALFVZICHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=N2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901316350 | |

| Record name | 7-Chlorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17404-92-1 | |

| Record name | 7-Chlorocinnoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17404-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chlorocinnoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901316350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Chlorocinnoline and Its Congeners

Classical and Modern Approaches to Cinnoline (B1195905) Ring System Construction Relevant to 7-Chlorocinnoline Synthesis

The construction of the cinnoline ring is the cornerstone of synthesizing this compound. Several classical and modern methods have been developed for the synthesis of cinnolines, which can be adapted for the preparation of its 7-chloro derivative, primarily by using appropriately substituted precursors.

Classical Cinnoline Syntheses:

Three major named reactions have historically dominated the synthesis of cinnolines:

The Richter Cinnoline Synthesis: This was the first reported method for cinnoline synthesis. researchgate.net It involves the diazotization of an o-aminophenylpropiolic acid, followed by cyclization. semanticscholar.org For the synthesis of a this compound derivative, this would necessitate starting with a 2-amino-4-chlorophenylpropiolic acid. The initial product is typically a 4-hydroxycinnoline-3-carboxylic acid, which can then be further modified. researchgate.net A study on the thermal cyclization of 2-alkynylbenzenediazonium salts, a key step in the Richter synthesis, has shown that the reaction can be directed to yield 4-chlorocinnolines by adjusting the reaction conditions. researchgate.net

The Widman-Stoermer Synthesis: This method involves the cyclization of a diazotized o-aminoarylethylene derivative. durham.ac.ukorgsyn.org To obtain this compound, the starting material would be a diazotized 2-amino-4-chlorostyrene or a related vinylaniline derivative. The reaction typically proceeds at room temperature. durham.ac.uk

The Borsche Cinnoline Synthesis: This synthesis utilizes the cyclization of arylhydrazones of α-keto acids or esters. researchgate.net For the synthesis of a this compound derivative, a hydrazone derived from a 4-chlorophenylhydrazine (B93024) and a suitable α-keto acid would be the key intermediate.

A review of cinnoline synthesis methods highlights that these classical approaches, particularly those starting from arenediazonium salts, have been significantly developed over the years. google.com

Modern Synthetic Approaches:

More contemporary methods often offer milder reaction conditions, higher yields, and greater functional group tolerance.

Intramolecular Redox Cyclization: A transition-metal-free approach has been developed for the synthesis of cinnolines starting from 2-nitrobenzyl alcohol and benzylamine. rsc.org This reaction proceeds through an intramolecular redox cyclization, forming a 2-nitrosobenzaldehyde intermediate. rsc.org To apply this to this compound, one would start with 4-chloro-2-nitrobenzyl alcohol.

Cyclization of Hydrazones: A common modern strategy involves the intramolecular cyclization of hydrazones. For instance, substituted 4-aminocinnoline-3-carboxamides can be synthesized by the intramolecular cyclization of the corresponding hydrazone, which is formed by coupling a diazotized aniline (B41778) with cyanoacetamide. chemicalbook.com Halogen-substituted derivatives, which would include 7-chloro-substituted analogues, have been synthesized using this methodology. chemicalbook.com

Regioselective Chlorination Strategies for 7-Position Functionalization in Cinnoline Frameworks

Direct and regioselective chlorination of a pre-formed cinnoline ring at the 7-position presents a significant synthetic challenge. The electronic nature of the cinnoline ring, with its two nitrogen atoms, directs electrophilic substitution to specific positions, and the 7-position is not always the most favored.

While direct C-H chlorination is a sought-after transformation, there is limited specific literature on the regioselective chlorination of the cinnoline ring at the 7-position. Research on the related quinoline (B57606) ring system shows that direct chlorination often leads to a mixture of products. However, strategies involving directing groups can achieve high regioselectivity. For instance, in the synthesis of the antimalarial drug chloroquine, the 7-chloroquinoline (B30040) core is not made by direct chlorination of quinoline but is instead constructed from 3-chloroaniline, which already contains the chlorine atom at the desired position relative to the point of cyclization. chemicalbook.com

This precursor-based approach is the most reliable strategy for obtaining this compound. By starting with a benzene (B151609) ring that is already substituted with a chlorine atom at the position that will become the 7-position of the cinnoline ring, the issue of regioselectivity during a late-stage chlorination is circumvented. For example, using 4-chloro-2-nitroaniline (B28928) or 4-chloro-2-aminobenzaldehyde as starting materials in various cinnoline ring-forming reactions would directly lead to the this compound scaffold.

Convergent and Divergent Synthetic Pathways to Complex this compound Derivatives

Modern synthetic strategies increasingly employ convergent and divergent approaches to efficiently build molecular complexity.

Convergent Synthesis:

For the synthesis of complex this compound derivatives, a convergent approach could involve the synthesis of a functionalized this compound core and a separate synthesis of a side chain, followed by their coupling. For example, if a complex substituent is desired at the 4-position of the this compound ring, the this compound core could be prepared with a reactive group at the 4-position (e.g., a halogen or a hydroxyl group), which can then be used to couple with the pre-synthesized side chain. This strategy is commonly used in the synthesis of complex drug molecules.

Divergent Synthesis:

A divergent synthesis starts from a common intermediate that is then elaborated into a library of structurally related compounds. mdpi.com This is a powerful strategy for exploring the structure-activity relationships of a particular scaffold.

A this compound core could serve as a key intermediate in a divergent synthesis to generate a library of derivatives. For instance, a 4,7-dichlorocinnoline (B1314484) intermediate could be selectively functionalized at the 4-position with various nucleophiles to create a diverse set of compounds, while retaining the 7-chloro substituent. This approach has been successfully applied to the synthesis of libraries of isoquinolino[1,2-b]quinazolinone and isoquinolino[2,1-a]quinazolinone derivatives from a common precursor. mdpi.com Similarly, a collection of 6- or 7-aza-indazoles has been prepared via a divergent intramolecular Diels-Alder cascade of pyrazines. nih.gov

Catalytic Protocols in the Preparation of this compound and its Precursors

Catalytic methods are at the forefront of modern organic synthesis, offering efficient and selective transformations. While specific catalytic protocols for the direct synthesis of this compound are not extensively reported, methods for the synthesis of the broader cinnoline and quinoline families can be adapted.

Transition Metal Catalysis: Transition metals like palladium, rhodium, and copper are widely used in cross-coupling and C-H activation reactions. nih.govrsc.orgnih.govfip.org For instance, rhodium-catalyzed C-H activation has been employed for the synthesis of isocoumarins and naphthalenes from benzoic acids and alkynes, a strategy that could potentially be adapted for cinnoline synthesis. nih.gov While direct C-H activation to install a chlorine at the 7-position is challenging, catalytic methods can be used to construct the this compound ring from pre-chlorinated precursors.

Metal-Free Catalysis: To avoid the cost and toxicity of transition metals, metal-free catalytic systems are being developed. For example, the synthesis of quinazolines has been achieved using TMSOTf as a catalyst. mdpi.com

The synthesis of this compound would likely benefit from catalytic methods in the construction of the key precursors. For example, palladium-catalyzed cross-coupling reactions could be used to introduce the necessary carbon framework onto a chloro-substituted aniline derivative before the cyclization step to form the cinnoline ring.

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly by reducing waste, using less hazardous chemicals, and improving energy efficiency.

Alternative Solvents and Catalysts:

One of the key areas of green chemistry is the use of greener solvents, such as water, ethanol, or ionic liquids, to replace hazardous organic solvents. For example, the synthesis of 7-azagramine analogues has been achieved in the absence of both a catalyst and a solvent. Nanocatalysts are also a promising green alternative as they are often more efficient and can be recycled and reused.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. mdpi.com Microwave heating can significantly reduce reaction times, increase yields, and improve product purity. The synthesis of various heterocyclic compounds, including quinolines and chalcones, has been successfully achieved using microwave irradiation. mdpi.com A microwave-assisted, one-pot, three-component reaction has been used to synthesize pyrazoline derivatives. Such a one-pot, microwave-assisted approach could potentially be developed for the synthesis of this compound from simple precursors, such as a substituted aniline, an aldehyde, and a nitrogen source, thereby adhering to green chemistry principles by reducing the number of synthetic steps and energy consumption.

Data Tables

Table 1: Classical Cinnoline Synthesis Methods and their Applicability to this compound

| Synthesis Method | Key Precursor for this compound | Typical Product | Reference(s) |

| Richter Synthesis | 2-Amino-4-chlorophenylpropiolic acid | 7-Chloro-4-hydroxycinnoline-3-carboxylic acid | researchgate.netsemanticscholar.orgresearchgate.net |

| Widman-Stoermer Synthesis | Diazotized 2-amino-4-chlorostyrene | This compound | durham.ac.ukorgsyn.org |

| Borsche Synthesis | Hydrazone of 4-chlorophenylhydrazine and an α-keto acid | Substituted this compound | researchgate.net |

Table 2: Modern Synthetic Strategies for Heterocycles Relevant to this compound

| Strategy | Example Application | Potential for this compound Synthesis | Reference(s) |

| Intramolecular Redox Cyclization | Synthesis of cinnolines from 2-nitrobenzyl alcohols | Synthesis from 4-chloro-2-nitrobenzyl alcohol | rsc.org |

| Convergent Synthesis | Synthesis of complex macrolides | Coupling of a functionalized this compound core with a side chain | mdpi.com |

| Divergent Synthesis | Synthesis of isoquinolino-quinazolinone libraries | Generation of a library of derivatives from a this compound scaffold | mdpi.com |

| Microwave-Assisted Synthesis | One-pot synthesis of pyrazolines and quinolines | Rapid, one-pot synthesis of this compound from simple precursors | mdpi.com |

| Green Catalysis | Nanocatalyst-mediated synthesis of quinolines | Use of recyclable catalysts and green solvents |

Chemical Reactivity and Mechanistic Investigations of 7 Chlorocinnoline

Electrophilic Aromatic Substitution Reactions of 7-Chlorocinnoline

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class in aromatic chemistry, involving the substitution of a hydrogen atom on an aromatic ring with an electrophile lumenlearning.comlibretexts.org. The cinnoline (B1195905) ring system, being electron-deficient due to the two nitrogen atoms, is generally less reactive towards electrophilic attack compared to benzene (B151609). Furthermore, the chlorine atom at the 7-position is an electron-withdrawing group, which typically deactivates the aromatic ring towards EAS and directs incoming electrophiles to meta positions relative to itself. However, the specific directing effects within the fused bicyclic cinnoline system, influenced by the positions of the nitrogen atoms, can lead to complex regioselectivity.

While detailed studies specifically on the electrophilic aromatic substitution reactions of this compound are not extensively documented in the provided search results, general principles suggest that strong electrophiles and forcing conditions would be required for such transformations. Potential reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would likely occur at positions less deactivated by the combined electronic effects of the nitrogen atoms and the chlorine substituent. The precise outcome would depend on the interplay of inductive and resonance effects within the cinnoline core.

Nucleophilic Aromatic Substitution Reactions on the Cinnoline Core of this compound Derivatives

Nucleophilic Aromatic Substitution (NAS) offers a significant pathway for functionalizing the cinnoline core, particularly at positions bearing a good leaving group, such as the chlorine atom in this compound. Unlike EAS, NAS typically involves the attack of a nucleophile on an electron-poor aromatic ring masterorganicchemistry.comlibretexts.org. The electron-withdrawing nature of the cinnoline ring system, further enhanced by the chlorine atom, makes the carbon bearing the chlorine susceptible to nucleophilic attack.

The chlorine atom at the 7-position of this compound can be displaced by various nucleophiles. For instance, in related chlorocinnoline derivatives, nucleophilic substitution reactions using reagents like sodium methoxide (B1231860) or potassium tert-butoxide are feasible, leading to the introduction of alkoxy or other functional groups benchchem.com. The mechanism generally proceeds through an addition-elimination pathway, forming a resonance-stabilized Meisenheimer complex intermediate masterorganicchemistry.comlibretexts.org. The presence of electron-withdrawing groups, such as the nitrogen atoms within the cinnoline ring, ortho or para to the leaving group, significantly accelerates NAS reactions masterorganicchemistry.com.

Table 3.2.1: Nucleophilic Aromatic Substitution Reactions on Chlorocinnoline Derivatives

| Substrate (Derivative) | Nucleophile | Reagent/Conditions | Product (Functionalization) | Yield (%) | Reference |

| 7-Chlorocinnolin-3-ol | Alkoxide/Hydroxide | Sodium methoxide or potassium tert-butoxide (general) | 7-Alkoxy/Hydroxycinnolin-3-ol | N/A | benchchem.com |

| 4-Chlorocinnoline ester | Thionyl chloride | SOCl₂, (e.g., for ester conversion to acid chloride) | 4-Chlorocinnoline-3-carbonyl chloride | N/A | vulcanchem.com |

Metal-Catalyzed Cross-Coupling Reactions Involving this compound as a Substrate

Metal-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds wiley-vch.deresearchgate.net. This compound, possessing a reactive aryl halide moiety, serves as an excellent substrate for a variety of these transformations, including Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions angenechemical.com. These reactions typically employ palladium or nickel catalysts, often in conjunction with specific phosphine (B1218219) ligands, to facilitate the coupling of the aryl halide with organometallic nucleophiles or amines wiley-vch.deresearchgate.netrsc.org.

The aryl chloride functionality in this compound can readily undergo oxidative addition to low-valent transition metal complexes, initiating the catalytic cycle wiley-vch.de. The subsequent transmetalation and reductive elimination steps lead to the formation of new bonds. For example, Suzuki-Miyaura coupling can be achieved using aryl boronic acids in the presence of palladium catalysts and a base, leading to the formation of biaryl systems. Similarly, Sonogashira coupling with terminal alkynes, Heck reactions with alkenes, and Buchwald-Hartwig aminations with amines can be performed, allowing for diverse functionalization at the 7-position of the cinnoline core.

Table 3.3.1: Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

| Reaction Type | Substrate (Derivative) | Coupling Partner | Catalyst/Ligand | Base/Conditions | Product (Functionalization) | Yield (%) | Reference |

| Suzuki-Miyaura Coupling | This compound | Aryl Boronic Acid | Pd(0) or Pd(II) catalyst, phosphine ligand | Base (e.g., K₂CO₃) | 7-Aryl-cinnoline | N/A | angenechemical.comresearchgate.net |

| Sonogashira Coupling | This compound | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, amine base | N/A | 7-Alkynyl-cinnoline | N/A | wiley-vch.de |

| Heck Reaction | This compound | Alkene | Pd catalyst, phosphine ligand | Base | 7-Alkenyl-cinnoline | N/A | wiley-vch.de |

| Buchwald-Hartwig Amination | This compound | Amine | Pd catalyst, phosphine ligand | Base | 7-Amino-cinnoline | N/A | wiley-vch.de |

| Suzuki-Miyaura Coupling | 3-Bromo-4-chlorocinnoline | Aryl Boronic Acid | Pd(PPh₃)₄ | K₂CO₃, DMF, 80°C | 3-Bromo-4-aryl-cinnoline | N/A | vulcanchem.com |

Functional Group Interconversions and Derivatization Strategies of this compound

Beyond direct substitution or cross-coupling at the chlorine atom, this compound and its derivatives can undergo various functional group interconversions (FGIs) and derivatization strategies to access a wider range of chemical structures. These transformations are crucial for fine-tuning the properties and reactivity of the cinnoline scaffold.

As noted, the chlorine atom itself can be a target for modification. While nucleophilic aromatic substitution and metal-catalyzed cross-coupling are primary methods, other reactions might be employed depending on the desired outcome. For example, in the synthesis of related compounds, a hydroxyl group at the 3-position of a chlorocinnoline derivative could be oxidized to a carbonyl group or reduced to a methylene (B1212753) group benchchem.com. Conversely, synthetic routes might involve introducing the chlorine atom at the 7-position through chlorination of a precursor, potentially using reagents like phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS), although specific protocols for the 7-position might require tailored approaches vulcanchem.combenchchem.comvulcanchem.com.

General functional group interconversions applicable to organic molecules, such as the conversion of alcohols to halides, or the modification of nitrogen atoms (e.g., N-oxidation), could also be applied to this compound derivatives, expanding the synthetic utility of this class of compounds harvard.edumit.eduscribd.comvanderbilt.edu.

Table 3.4.1: Functional Group Interconversions in Cinnoline Chemistry

| Transformation Type | Starting Material (Example) | Reagent/Conditions | Product (Functionalized) | Yield (%) | Reference |

| Hydroxyl to Halide | 7-Chlorocinnolin-3-ol | POCl₃ (general chlorinating agent for hydroxyls) | 3,7-Dichlorocinnoline | N/A | benchchem.com |

| Ester Hydrolysis | 4-Chlorocinnoline ester | NaOH (aq), heat; then HCl (aq) | 4-Chlorocinnoline-3-carboxylic acid | N/A | vulcanchem.com |

| Hydroxyl Oxidation | 7-Chlorocinnolin-3-ol | KMnO₄ or CrO₃ (general oxidizing agents for alcohols) | This compound-3-one | N/A | benchchem.com |

| Amine Reduction | 7-Chlorocinnolin-3-amine | LiAlH₄ (general reducing agent for nitro to amine) | This compound | N/A | benchchem.com |

Radical Chemistry and Photoreactions of this compound Analogues

Radical chemistry and photochemistry offer alternative pathways for the functionalization and transformation of organic molecules, including cinnoline derivatives. While direct studies on the radical or photochemical behavior of this compound itself are not detailed in the provided snippets, general principles and studies on related analogues can provide insight.

The synthesis of 7-chlorocinnolin-4-ol (B3058072) has been described as proceeding via radical intermediates in paraffin (B1166041) oil at high temperatures vulcanchem.com. This suggests that radical pathways can be involved in the formation or transformation of cinnoline structures. Furthermore, research into radical cyclization reactions, such as those involving phosphorus-centered radicals, has been reported for constructing complex ring systems, which could be applicable to cinnoline analogues goettingen-research-online.de.

Photochemical reactions, often initiated by UV or visible light, can lead to bond cleavage, rearrangements, or the generation of reactive species like radicals or excited states. Visible light photoredox catalysis, a rapidly developing field, utilizes photocatalysts to mediate radical reactions under mild conditions mdpi.com. While specific photochemical transformations of this compound are not detailed, halogenated aromatic compounds can sometimes undergo photolytic C-X bond cleavage, generating aryl radicals that can participate in subsequent reactions. The cinnoline ring system's electronic properties might also influence its behavior under photochemical irradiation.

Compound List

this compound

4-Chlorocinnoline-3-carboxaldehyde

7-Chloro-4-hydroxycinnoline-2-carboxylic acid

7-Chlorocinnolin-4-ol

4-Chlorocinnoline esters

tert-butyl 4-hydroxycinnoline-3-carboxylate

methyl 4-chlorocinnoline-3-carboxylate

7-Chlorocinnolin-3-ol

3-Bromo-7-chlorocinnoline

7-Bromo-4-chlorocinnoline

3-Bromo-4-chlorocinnoline

4-Hydroxycinnoline

4-Chloro-3-hydroxycinnoline

3-amino-4-chlorocinnoline

4-Amino-7-chlorocinnoline-3-carboxylic acid

7-amino-3-chloro-3-cephem-4

this compound-3-amine

this compound-3-one

Advanced Spectroscopic and Analytical Research Methodologies in 7 Chlorocinnoline Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Elucidation of 7-Chlorocinnoline Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise structure of organic molecules, including complex cinnoline (B1195905) derivatives. Both proton NMR (¹H NMR) and carbon-13 NMR (¹³C NMR) are routinely employed. ¹H NMR spectra of cinnoline derivatives typically exhibit aromatic proton resonances in the chemical shift range of δ 7.5–8.5 ppm vulcanchem.com. The ¹³C NMR spectra provide information on the carbon skeleton, with chemical shifts indicative of the electronic environment of each carbon atom. For instance, carbons adjacent to electronegative atoms or involved in π systems resonate at higher chemical shifts. The specific chemical shifts for carbons in cinnoline derivatives can vary based on substitution patterns, but general trends can be observed, such as carbons in carbonyl groups appearing downfield (around δ 170 ppm) and methyl carbons appearing upfield (around δ 12-26 ppm) mdpi.comlibretexts.org. The presence of the chlorine atom at the 7-position in this compound derivatives would influence the electronic distribution within the aromatic system, leading to characteristic shifts in the ¹H and ¹³C NMR spectra compared to unsubstituted cinnolines. Advanced NMR techniques like COSY, HMQC, and HMBC can further confirm connectivity and assign complex spectral data, crucial for elucidating the structure of novel this compound derivatives researchgate.net.

Mass Spectrometry (MS) Techniques for Mechanistic Insights and Trace Analysis of this compound

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and providing structural information through fragmentation patterns. For this compound derivatives, MS techniques can offer mechanistic insights into their formation and degradation pathways, as well as enable trace analysis. Electron Ionization (EI) is a common ionization method that often leads to extensive fragmentation, providing a fingerprint for structural identification msu.edusavemyexams.com. Fragmentation patterns for this compound derivatives are often dominated by the loss of HCl (m/z = 36) and subsequent ring-opening reactions vulcanchem.com. The presence of chlorine also leads to characteristic isotopic ion peaks in the mass spectra, aiding in the confirmation of its presence nih.gov. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are vital for analyzing complex mixtures and identifying compounds even at low concentrations, ensuring the structural integrity of the cinnoline compound during analysis rsc.orgtjnpr.org. High-resolution mass spectrometry (HRMS) can provide exact mass measurements, allowing for the determination of elemental composition and thus confirming the molecular formula globalresearchonline.net.

Vibrational Spectroscopy (IR, Raman) for Probing Molecular Interactions and Conformational Analysis of this compound

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe molecular vibrations, providing information about functional groups, molecular interactions, and conformational changes. For chlorinated cinnolines, IR spectroscopy reveals characteristic C–Cl stretching vibrations, typically observed in the range of 550–600 cm⁻¹ vulcanchem.com. Other significant IR absorption bands for cinnoline derivatives include those for C-H stretching (aromatic ~3050-3100 cm⁻¹, aliphatic ~2850-2970 cm⁻¹), C=N stretching (~1630-1650 cm⁻¹), and C=C stretching (~1530-1650 cm⁻¹) uobabylon.edu.iqlibretexts.orguc.edu. Raman spectroscopy complements IR by providing information on vibrations that may not be IR-active, particularly symmetric stretching modes. These vibrational spectra can be sensitive to intermolecular interactions, such as hydrogen bonding, and can provide insights into the conformational preferences of this compound derivatives. For example, the C–Cl stretch in alkyl halides appears in the 850–550 cm⁻¹ region orgchemboulder.com.

X-ray Crystallography for Precise Geometrical and Conformational Analysis of this compound Derivatives

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of crystalline compounds, providing detailed information on bond lengths, bond angles, and molecular conformation. For this compound derivatives, X-ray diffraction studies can reveal the exact arrangement of atoms in the crystal lattice, including the position of the chlorine atom and its influence on molecular geometry. Analysis of crystal structures allows for the identification of supramolecular synthons and provides insights into intermolecular interactions like hydrogen bonding and π-π stacking, which are critical for understanding solid-state properties and molecular packing rsc.orgoxcryo.comanton-paar.com. For example, studies on related cinnoline derivatives have detailed bond lengths and angles within the heterocyclic system, offering precise geometrical parameters rsc.orgresearchgate.net. The technique is non-destructive and offers atomic-scale resolution, making it invaluable for validating structures and understanding conformational preferences in the solid state.

Compound List:

Computational and Theoretical Studies on 7 Chlorocinnoline Chemistry

Applications of 7 Chlorocinnoline in Diverse Chemical Science Disciplines Excluding Clinical/biological

7-Chlorocinnoline as a Versatile Synthon and Building Block in Organic Synthesis

This compound serves as a valuable starting material for the synthesis of a wide array of functionalized cinnoline (B1195905) derivatives. The presence of the chlorine atom at the 7-position, along with the reactive nitrogen atoms in the pyridazine (B1198779) ring, offers multiple sites for chemical modification. This versatility allows for the construction of complex polycyclic and substituted heterocyclic systems. scispace.comresearchgate.net

One of the key synthetic strategies involves the nucleophilic substitution of the chloro group, enabling the introduction of various functional moieties. Furthermore, modern cross-coupling reactions, such as Suzuki and Sonogashira couplings, can be employed to form new carbon-carbon bonds at the chlorinated position, thereby expanding the structural diversity of the resulting molecules. researchgate.net The cinnoline ring itself can be synthesized through several methods, including the Richter cinnoline synthesis, the Borsche cinnoline synthesis, and the Widman–Stoermer synthesis. wikipedia.org

Recent research has also demonstrated the synthesis of benzo[c]cinnoline (B3424390) derivatives through palladium-catalyzed dual C-H activation, showcasing the potential for innovative synthetic routes to complex cinnoline-based structures. acs.org The functionalization of the cinnoline core is crucial for tailoring its properties for specific applications.

Table 1: Synthetic Transformations Involving Cinnoline Derivatives

| Starting Material | Reagents and Conditions | Product | Application Area |

| 2-ethynyl-aryltriazenes | Richter-type cyclization | Cinnoline ring | Polymer synthesis |

| N-phenyl phthalazine/indazole | Rh(III)-catalyzed dehydrogenative C–H/N–H functionalization with alkynes | Phthalazino[2,3-a]-/indazolo[1,2-a]cinnolines | Fluorescent materials, cell imaging |

| 2-Azobiaryls | Copper(II) or electrochemical oxidation | Benzo[c]cinnolinium salts | Functional dyes, biosensors |

| 6-halogen substituted cinnoline-4-amines | C-C cross-coupling reactions | 6-substituted cinnoline-4-amines | Fluorescent probes |

Role of this compound in the Design and Synthesis of Advanced Organic Materials

The rigid, planar structure and the electron-deficient nature of the cinnoline ring make this compound an attractive building block for the development of advanced organic materials. Benzo[c]cinnoline, a related polycyclic aromatic compound, has been identified as a suitable component for organic molecular materials with applications in electronics. researchgate.net This suggests that this compound could be similarly employed in the design of materials with tailored electronic and photophysical properties.

The incorporation of the this compound moiety into polymeric structures can lead to materials with interesting fluorescent and sensing capabilities. For instance, novel poly(arylene ethynylene)s containing a cinnoline core have been synthesized and shown to be highly sensitive fluorescent sensors for palladium ions. researchgate.net The synthesis of such polymers often involves a multi-step process, including the formation of the cinnoline ring followed by polymerization reactions like the sila-Sonogashira coupling. researchgate.net

The photophysical properties of cinnoline derivatives are of particular interest for materials science. Compounds with a benzo[c]cinnoline structure exhibit broad absorption bands and large Stokes shifts, which are desirable characteristics for fluorescent materials. acs.org The ability to functionalize this compound allows for the fine-tuning of these properties to meet the requirements of specific applications, such as organic light-emitting diodes (OLEDs) and other organic electronic devices.

Development of Catalysts and Ligands Incorporating the this compound Moiety

The nitrogen atoms in the this compound ring possess lone pairs of electrons that can coordinate with metal centers, making it a potential ligand for the development of novel catalysts. While direct examples of catalysts based on this compound are not extensively reported, the broader class of quinoline (B57606) and other N-heterocyclic compounds has been widely used in catalysis. researchgate.netscispace.com

The synthesis of chiral ligands containing quinoline motifs has been a significant area of research for asymmetric catalysis. researchgate.net These ligands, when complexed with metals such as copper, palladium, or rhodium, can catalyze a variety of enantioselective reactions. The electronic and steric properties of the ligand play a crucial role in determining the efficiency and selectivity of the catalyst. The presence of a chloro substituent on the cinnoline ring can influence these properties, potentially leading to catalysts with unique reactivity.

The development of metal complexes with quinoline-based ligands for catalytic applications is an active area of research. For example, copper(II) complexes with imine quinoline derivative ligands have been synthesized and characterized. nih.gov This suggests that this compound could serve as a scaffold for the design of new ligands for a range of catalytic transformations, including cross-coupling reactions, hydrogenations, and oxidations.

Applications of this compound Derivatives in Agrochemical Research (Non-Clinical Focus)

Halogenated heterocyclic compounds are a prominent feature in modern agrochemicals. nih.govresearchgate.net The introduction of halogen atoms into a pesticide's molecular structure can significantly enhance its biological activity and modulate its physicochemical properties. nih.govresearchgate.net Cinnoline and its derivatives have been investigated for their potential use as agrochemicals, exhibiting a range of activities including fungicidal and herbicidal properties. researchgate.netpnrjournal.com

The fungicidal activity of cinnoline derivatives has been a subject of interest. For instance, certain halogen-substituted cinnolines have shown potent antifungal activity. nih.gov Similarly, fluorinated quinoline analogs have been synthesized and demonstrated good antifungal activity against a range of phytopathogenic fungi. nih.gov The structure-activity relationship (SAR) studies of these compounds are crucial for designing more effective and selective agrochemicals. researchgate.net

In the area of herbicides, quinoline derivatives have also shown promise. mdpi.com The development of new herbicides is essential to manage weed resistance and ensure crop productivity. The this compound scaffold provides a platform for the synthesis of novel compounds that can be screened for their herbicidal efficacy.

Table 2: Agrochemical Potential of Cinnoline and Related Heterocyclic Derivatives

| Compound Class | Type of Activity | Key Structural Features |

| Halogen-substituted Cinnolines | Antifungal | Presence of halogen atoms enhances activity. |

| Fluorinated Quinolines | Antifungal | Effective against various phytopathogenic fungi. |

| Quinoxalines | Insecticidal, Herbicidal, Fungicidal | A versatile scaffold for crop protection agents. mdpi.com |

| Picolinic Acid Derivatives | Herbicidal | Synthetic auxin herbicides. mdpi.com |

Integration of this compound in Functional Dyes and Pigments Development

Azo dyes, which contain the -N=N- functional group, represent the largest class of synthetic colorants used in various industries. The incorporation of heterocyclic rings, such as quinoline and by extension cinnoline, into azo dyes can lead to superior properties, including enhanced chromophoric strength, brilliant hues, and excellent fastness.

The synthesis of azo dyes based on a quinoline core has been well-documented. researchgate.netsemanticscholar.org These dyes are typically prepared through a diazotization-coupling reaction, where a primary aromatic amine is diazotized and then coupled with an electron-rich component. this compound, with its aromatic structure, can serve as a precursor to an amino-cinnoline derivative, which can then be diazotized and coupled to produce novel azo dyes. The presence of the chloro group and the cinnoline nucleus is expected to influence the color and photophysical properties of the resulting dyes.

Furthermore, cinnoline-based compounds themselves can exhibit interesting fluorescent properties. A new family of green-emitting dyes called "ABCDyes" (amino-benzo-cinnolines) has been developed, showcasing the potential of the cinnoline scaffold in the design of fluorescent materials. rsc.org These dyes have demonstrated applicability in live cell imaging, highlighting their potential as functional dyes. rsc.org The photophysical properties of these dyes, including their solvatochromism and fluorescence quantum yields, can be tuned through synthetic modifications of the cinnoline core. acs.orgrsc.org

Table 3: Spectroscopic Properties of Related Heterocyclic Dyes

| Dye Class | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Key Features |

| Quinoline-based Azo Dyes | 480-550 researchgate.net | - | Bright, deep colors with good fastness properties. |

| Amino-benzo-cinnolines (ABCDyes) | - | Green emission | High structural diversity and potential for cell imaging. rsc.org |

| Benzo[c]cinnolinium salts | - | 571 | Interesting fluorescence with electron push-pull substitutions. acs.org |

Utility of this compound in Analytical Probes and Reagents

The development of chemosensors for the detection of various analytes, particularly metal ions, is a crucial area of analytical chemistry. Quinoline and its derivatives have been extensively used in the design of fluorescent probes due to their ability to form complexes with metal ions, leading to changes in their fluorescence properties. nih.govmdpi.com The rigid structure and coordinating ability of the quinoline ring make it an excellent platform for building sensitive and selective sensors. nih.gov

Cinnoline derivatives have also emerged as promising candidates for the development of analytical probes. The fluorescence of cinnoline-containing polymers has been shown to be highly sensitive to quenching by palladium ions, indicating their potential as sensors for this metal. researchgate.net The synthesis of such sensors often involves incorporating the cinnoline moiety into a larger conjugated system to enhance its photophysical response to analyte binding.

The 4-azidocinnoline-cinnoline-4-amine pair has been reported as a new fluorogenic and fluorochromic environment-sensitive probe, further highlighting the utility of the cinnoline scaffold in sensor design. mdpi.com By modifying the this compound core with appropriate receptor units, it is possible to develop selective chemosensors for a variety of ions and molecules. The chloro group at the 7-position can serve as a handle for introducing these receptor moieties through nucleophilic substitution or cross-coupling reactions.

Table 4: Sensing Applications of Cinnoline and Quinoline Derivatives

| Sensor Type | Analyte Detected | Principle of Detection |

| Cinnoline-containing polymers | Pd(II) ions | Fluorescence quenching researchgate.net |

| Quinoline-based hydrazone derivative | Tributyltin (TBT) | Colorimetric and fluorescent response mdpi.com |

| Quinoline derivatives | Fe(III) ions | Fluorescence quenching nih.gov |

| 4-Azidocinnoline-cinnoline-4-amine pair | Environmental polarity | Fluorogenic and fluorochromic response mdpi.com |

| Functionalized carbon nanomaterials with PM ions | Promethazine hydrochloride | Potentiometric sensing mdpi.com |

Future Research Directions and Emerging Trends for 7 Chlorocinnoline

Unexplored Synthetic Avenues and Methodologies for 7-Chlorocinnoline and its Analogues

The synthesis of cinnoline (B1195905) derivatives, including halogenated variants like this compound, is an active area of research. While traditional methods exist, there is a continuous drive to develop more efficient, selective, and atom-economical synthetic routes. Future research could focus on:

Catalytic Approaches: Exploring novel transition metal catalysts (e.g., palladium, copper, rhodium) or organocatalysts for C-H activation, cross-coupling reactions, or cyclization strategies that can lead to diverse cinnoline scaffolds, including those with specific halogenation patterns. For instance, advancements in metal-catalyzed C-N bond formation offer new pathways for constructing the cinnoline core rsc.org.

Flow Chemistry: Developing continuous flow processes for the synthesis of this compound and its analogues. Flow chemistry offers advantages in terms of reaction control, safety, scalability, and efficiency, which are crucial for industrial applications euroasiapub.org.

Multicomponent Reactions (MCRs): Designing MCRs that can assemble the cinnoline framework in a single step from readily available precursors. This approach minimizes waste and simplifies synthetic procedures euroasiapub.org.

Late-Stage Functionalization: Developing methodologies for introducing or modifying substituents, particularly the chlorine atom at the 7-position, at a late stage of the synthesis. This allows for rapid generation of diverse libraries of this compound analogues for screening nih.gov.

Discovery of Novel Reactivity and Selectivity Patterns for this compound

Understanding the inherent reactivity of the this compound scaffold is key to unlocking its full potential. Future research should aim to uncover new transformations and reaction pathways:

Selective Functionalization: Investigating regioselective functionalization reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings, at various positions of the cinnoline ring, particularly those influenced by the chlorine substituent. The chlorine atom itself can serve as a handle for further modifications researchgate.net.

Nucleophilic Aromatic Substitution (SNAr): Exploring SNAr reactions on this compound, where the chlorine atom can be displaced by various nucleophiles, leading to new functionalized derivatives. The electron-deficient nature of the cinnoline ring can facilitate such reactions nih.govacs.org.

Electrophilic Aromatic Substitution: While the cinnoline core is generally electron-deficient, understanding how substituents, including the chlorine atom, influence its reactivity towards electrophilic attack could reveal new synthetic opportunities.

Photochemical and Electrochemical Transformations: Investigating the potential of photochemical or electrochemical methods to induce novel reactivity or selectivity in this compound transformations, aligning with greener chemistry principles nih.gov.

Integration of this compound into Supramolecular Assemblies and Nanomaterials

The aromatic nature and potential for functionalization of this compound make it a candidate for incorporation into advanced materials:

Organic Electronics: Exploring the use of this compound derivatives in organic semiconductors, organic light-emitting diodes (OLEDs), or organic field-effect transistors (OFETs). The π-conjugated system of the cinnoline core, coupled with the electronic influence of the chlorine atom, could lead to tunable electronic and optical properties .

Supramolecular Chemistry: Designing this compound-based molecules for self-assembly into supramolecular structures, such as molecular wires, sensors, or host-guest complexes. Hydrogen bonding capabilities and π-π stacking interactions can be leveraged for constructing ordered assemblies.

Functional Nanomaterials: Incorporating this compound or its derivatives into nanoparticles, metal-organic frameworks (MOFs), or porous organic polymers (POPs) to impart specific functionalities, such as catalytic activity, sensing capabilities, or enhanced material properties. For example, microwave-assisted synthesis of cinnoline derivatives within sporopollenin (B1173437) microcapsules has shown potential for material applications rsc.org.

Sustainable and Scalable Production Methods for this compound

The development of environmentally friendly and economically viable production methods is paramount for the widespread application of any chemical compound. Future research directions include:

Green Solvents and Reagents: Prioritizing the use of green solvents (e.g., water, ethanol, bio-based solvents) and minimizing the use of hazardous reagents in the synthesis of this compound euroasiapub.orgmdpi.com.

Catalyst Development: Focusing on the development and application of recyclable heterogeneous catalysts or metal-free catalytic systems to reduce waste and improve sustainability nih.govmdpi.com.

Process Intensification: Implementing techniques like microwave irradiation or sonication to accelerate reaction rates, reduce energy consumption, and improve yields, as demonstrated in some cinnoline syntheses nih.govrsc.org.

Atom Economy: Designing synthetic routes that maximize atom economy, ensuring that most atoms from the starting materials are incorporated into the final product, thereby minimizing by-products ljmu.ac.uk.

Cross-Disciplinary Research Frontiers Involving this compound Chemistry

The versatility of the cinnoline scaffold suggests its potential utility across various scientific disciplines beyond traditional organic synthesis:

Medicinal Chemistry and Drug Discovery: While this article strictly excludes dosage and safety information, the cinnoline scaffold is recognized for its broad spectrum of biological activities mdpi.comresearchgate.netcapes.gov.br. Future research could explore this compound as a privileged scaffold for developing new therapeutic agents, focusing on structure-activity relationship (SAR) studies and target-based drug design. Its role as an intermediate in synthesizing more complex bioactive molecules is also a significant avenue mdpi.comnih.gov.

Agrochemistry: Investigating the potential of this compound derivatives as active ingredients in crop protection agents, such as herbicides, fungicides, or insecticides. The structural diversity achievable through functionalization could lead to novel agrochemical candidates.

Chemical Biology: Utilizing this compound derivatives as molecular probes or tools to study biological processes, such as enzyme inhibition or receptor binding, providing insights into cellular mechanisms.

Materials Science: Beyond organic electronics, exploring its use in areas like stimuli-responsive materials, fluorescent probes, or as components in advanced coatings and polymers.

The exploration of these future research directions promises to expand the utility and impact of this compound in various scientific and technological domains.

Q & A

Q. What spectroscopic methods are recommended for characterizing 7-Chlorocinnoline, and how should data interpretation be structured?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS) are primary methods for structural confirmation. For NMR, compare chemical shifts and coupling constants with literature data, focusing on the deshielding effects of the chlorine substituent at position 7. HRMS should confirm molecular ion peaks within 5 ppm accuracy. Infrared (IR) spectroscopy can validate functional groups, such as C-Cl stretching vibrations near 550–600 cm⁻¹. Data should be cross-referenced with synthetic protocols and purity assessments to avoid misinterpretation .

Q. What are the common synthetic routes for this compound, and what are their limitations?

Classical methods include the Skraup-Doebner-Von Miller quinoline synthesis with chlorinated anilines or Ullmann-type coupling for direct chlorination. Challenges include regioselectivity in chlorination and side reactions (e.g., dihalogenation). Yields often depend on solvent polarity (e.g., DMF vs. toluene) and catalyst choice (e.g., CuI for Ullmann). Always report reaction conditions (temperature, stoichiometry) and compare yields with prior studies for reproducibility .

Q. How should researchers assess the purity of this compound in novel synthetic pathways?

Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm). Set acceptance criteria at ≥95% purity. For crystalline products, single-crystal X-ray diffraction provides definitive purity confirmation. Thermogravimetric analysis (TGA) can detect solvent residues or decomposition products. Reference standards from authoritative databases (e.g., NIST) are critical for calibration .

Q. What are the key solubility properties of this compound, and how do they influence bioactivity studies?

Solubility varies significantly with solvent polarity: sparingly soluble in water (<0.1 mg/mL) but highly soluble in DMSO (>50 mg/mL). This affects in vitro assays; use DMSO stock solutions with concentrations ≤1% to avoid cytotoxicity. Solubility parameters (Hansen solubility spheres) should be calculated to optimize solvent selection for reaction or formulation .

Advanced Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

Contradictions often arise from impurities or tautomeric forms. Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals. For ambiguous mass spectra, use isotopic labeling or tandem MS/MS fragmentation. Cross-validate with computational methods (DFT for NMR chemical shift prediction) and consult crystallographic data if available. Document all anomalies in supplementary materials for peer review .

Q. What experimental design strategies optimize the yield of this compound under varying reaction conditions?

Employ response surface methodology (RSM) or factorial design to analyze variables (temperature, catalyst loading, solvent). For example, a Central Composite Design (CCD) can identify interactions between temperature (80–120°C) and catalyst concentration (5–15 mol%). Use ANOVA to validate model significance and optimize conditions. Report confidence intervals and reproducibility metrics (e.g., triplicate runs) .

Q. How does the position of chlorination in cinnoline derivatives affect reactivity in cross-coupling reactions?

The electron-withdrawing effect of the 7-chloro group deactivates the ring, reducing electrophilic substitution but enhancing oxidative addition in Pd-catalyzed couplings. Compare Hammett substituent constants (σₚ) for 7-Cl vs. other positions. Use cyclic voltammetry to assess redox behavior and correlate with coupling efficiency. Reference computational studies (e.g., Fukui indices) to predict reactive sites .

Q. What methodologies are recommended for designing comparative studies on the bioactivity of this compound and its derivatives?

Use a tiered approach:

- In silico: Molecular docking (e.g., AutoDock Vina) to predict target binding.

- In vitro: Dose-response assays (IC₅₀) with positive controls (e.g., cisplatin for cytotoxicity).

- In vivo: Pharmacokinetic profiling (Cmax, AUC) in rodent models. Ensure statistical power (≥80%) via sample size calculations and include negative controls to rule off-target effects .

Q. How can computational modeling elucidate the electronic effects of this compound in catalytic systems?

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can map frontier molecular orbitals (HOMO/LUMO) to predict charge transfer. Compare electron density maps with non-chlorinated analogs to quantify the inductive effect. Validate models with experimental UV-Vis spectra (TD-DFT) and XPS binding energies .

Q. What are the thermodynamic stability profiles of this compound under varying storage conditions?

Accelerated stability studies (ICH Q1A guidelines): Store samples at 40°C/75% RH for 6 months. Monitor degradation via HPLC and identify byproducts (e.g., dechlorination products) using LC-MS. Calculate activation energy (Eₐ) via Arrhenius plots to predict shelf life. NIST thermochemical data (ΔHf, S°) provide baseline stability metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.